Cas no 296277-26-4 (2,4-Difluorobenzylthiourea)
2,4-Difluorobenzylthiourea Chemical and Physical Properties
Names and Identifiers
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- (2,4-difluorophenyl)methylthiourea
- 1-(2,4-Difluorobenzyl)thiourea
- 2,4-Difluorobenzylthiourea
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- MDL: MFCD16695916
- Inchi: 1S/C8H8F2N2S/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
- InChI Key: CQIXAUYAPDRTEW-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(F)C=C1F)C(N)=S
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
2,4-Difluorobenzylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD593974-1g |
1-(2,4-Difluorobenzyl)thiourea |
296277-26-4 | 97% | 1g |
¥1260.0 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD593974-5g |
1-(2,4-Difluorobenzyl)thiourea |
296277-26-4 | 97% | 5g |
¥3773.0 | 2023-03-20 | |
| Oakwood | 062867-5g |
2,4-Difluorobenzylthiourea |
296277-26-4 | 5g |
$578.00 | 2023-09-16 | ||
| Ambeed | A678884-1g |
1-(2,4-Difluorobenzyl)thiourea |
296277-26-4 | 97% | 1g |
$183.0 | 2024-08-03 | |
| Ambeed | A678884-5g |
1-(2,4-Difluorobenzyl)thiourea |
296277-26-4 | 97% | 5g |
$549.0 | 2024-08-03 |
2,4-Difluorobenzylthiourea Suppliers
2,4-Difluorobenzylthiourea Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2,4-Difluorobenzylthiourea
Recent Advances in the Study of 2,4-Difluorobenzylthiourea (CAS: 296277-26-4) in Chemical Biology and Pharmaceutical Research
The compound 2,4-Difluorobenzylthiourea (CAS: 296277-26-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiourea moiety and difluorobenzyl group, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have explored its potential as a scaffold for drug development, leveraging its unique chemical properties and interactions with biological targets.
One of the key areas of investigation has been the role of 2,4-Difluorobenzylthiourea in inhibiting carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. Research published in the Journal of Medicinal Chemistry (2023) highlighted its selective inhibition of CA isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing critical interactions with the enzyme's active site. These findings suggest its potential as a lead compound for anticancer therapies targeting tumor hypoxia.
In addition to its enzyme inhibitory properties, 2,4-Difluorobenzylthiourea has been investigated for its antimicrobial efficacy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways. Structure-activity relationship (SAR) studies further identified specific modifications to the thiourea and benzyl groups that enhance antimicrobial potency while minimizing cytotoxicity to mammalian cells.
The synthesis and optimization of 2,4-Difluorobenzylthiourea derivatives have also been a focus of recent research. A team at the University of Cambridge developed a novel synthetic route that improves yield and purity, as detailed in their 2023 publication in Organic Process Research & Development. This method employs a one-pot reaction strategy, reducing the number of purification steps and enhancing scalability for industrial applications. The study also explored the introduction of various substituents to the thiourea core, yielding derivatives with improved pharmacokinetic properties.
Despite these advancements, challenges remain in the clinical translation of 2,4-Difluorobenzylthiourea-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable candidate for continued investigation. Future research directions may include combination therapies, nanoparticle-based delivery systems, and expanded SAR studies to unlock its full therapeutic potential.
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